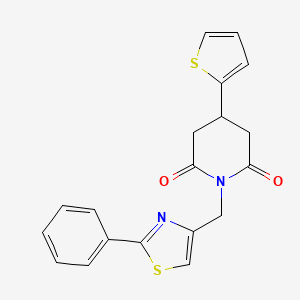

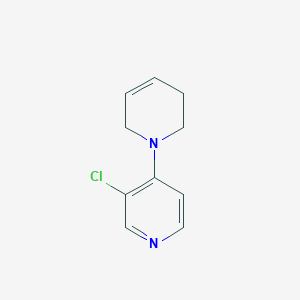

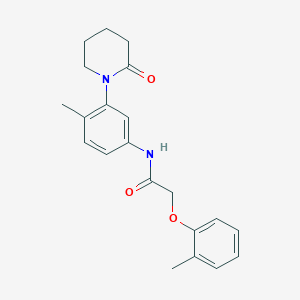

![molecular formula C19H16N2O B2717438 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 941083-73-4](/img/structure/B2717438.png)

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is a chemical compound . It is available for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, a series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Molecular Structure Analysis

The molecular structure of “2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” or its derivatives can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” can be determined using various analytical techniques. For instance, its IR, 1H-NMR, and 13C NMR spectra have been reported .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed significant in vitro antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Largani et al., 2017).

Benzodiazepine Receptor Activity

Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives were synthesized and evaluated for their ability to inhibit radioligand binding to central and peripheral benzodiazepine receptors (BZRs), showing high potency in displacing specific radioligands from BZR sites. This indicates potential for research into central nervous system disorders (Ferlin et al., 2005).

Catalysis and Polymerization

Research into pyrrole-based ligands and their aluminum and zinc complexes highlighted their effectiveness as catalysts for the ring-opening polymerization of ɛ-caprolactone, which is significant for materials science and polymer chemistry (Qiao et al., 2011).

Anticancer Activity

Several studies have focused on the synthesis of pyrroloquinoline derivatives and their evaluation as potential antitumor agents. Compounds based on the pyrrolo[3,4-b]quinolin-3(2H)-one structure demonstrated selective antitumor activity, indicating a promising avenue for developing new cancer therapies (Nagarapua et al., 2012).

Translocator Protein Ligands

A new class of pyrazolo[3,4-b]quinoline derivatives related to alpidem was designed and showed high affinity for the translocator protein (TSPO), relevant to anxiolytic and neuroprotective agent research (Cappelli et al., 2011).

Propiedades

IUPAC Name |

2-benzyl-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-13-15-9-5-6-10-16(15)20-17-12-21(19(22)18(13)17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRTVONHHXJBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

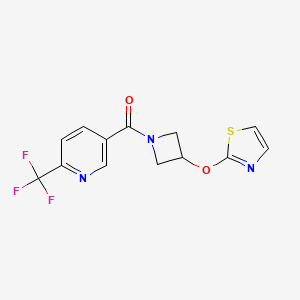

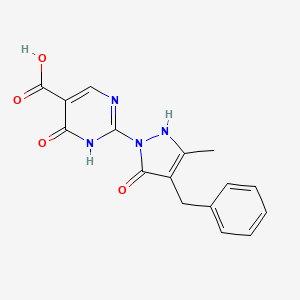

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

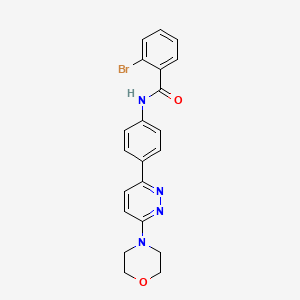

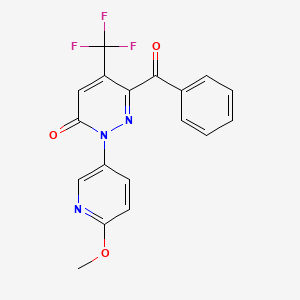

![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)

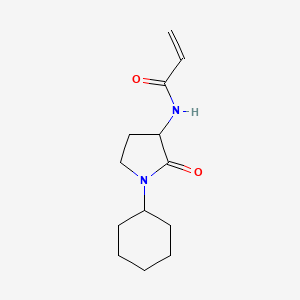

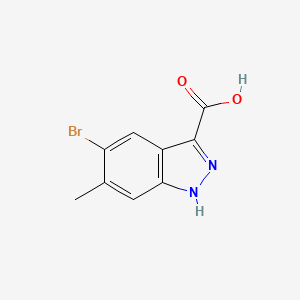

![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)

![2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B2717377.png)